molecular formula C8H11N3O2 B6231588 ethyl 2-(4-aminopyrimidin-2-yl)acetate CAS No. 364608-03-7

ethyl 2-(4-aminopyrimidin-2-yl)acetate

Cat. No. B6231588
CAS RN: 364608-03-7
M. Wt: 181.2
InChI Key:
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Description

Ethyl 2-(4-aminopyrimidin-2-yl)acetate, also known as 4-Aminopyrimidine-2-acetic acid ethyl ester, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Ethyl 2-(4-aminopyrimidin-2-yl)acetate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 4-aminopyrimidine-2-acetic acid and its derivatives. It has also been used as a reagent for the synthesis of other compounds, such as 5-aminopyrimidine-2-acetic acid and its derivatives. In addition, it has been used in the synthesis of various pharmaceuticals and other compounds with medicinal applications.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, it is thought to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a number of effects on the body. For example, it has been shown to reduce inflammation in animal models, as well as to have anti-cancer and anti-bacterial effects. In addition, it has been shown to have an effect on the central nervous system, as well as to have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-(4-aminopyrimidin-2-yl)acetate in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt.
A limitation of this compound is that it is not always easy to synthesize in the laboratory. Additionally, it can be toxic if not handled properly, and it is not always easy to determine the exact concentration of the compound. Finally, it is important to note that the biochemical and physiological effects of this compound are not fully understood, so it is important to use caution when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for ethyl 2-(4-aminopyrimidin-2-yl)acetate. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be done to determine its potential applications in pharmaceuticals and other compounds with medicinal applications. Finally, further research could be done to develop more efficient methods for synthesizing this compound in the laboratory.

Synthesis Methods

Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be synthesized through a variety of methods. The most common method involves the condensation reaction of 4-aminopyrimidine and ethyl chloroacetate in the presence of an acid catalyst. This reaction results in the formation of this compound and hydrochloric acid. The reaction can be carried out in an organic solvent, such as dichloromethane, at room temperature. The product can then be isolated by extraction with aqueous sodium bicarbonate and then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-aminopyrimidin-2-yl)acetate involves the reaction of ethyl 2-bromoacetate with 4-aminopyrimidine in the presence of a base to form ethyl 2-(4-bromopyrimidin-2-yl)acetate, which is then reacted with sodium azide and triphenylphosphine to form ethyl 2-(4-azidopyrimidin-2-yl)acetate. Finally, the azide group is reduced using hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(4-aminopyrimidin-2-yl)acetate.", "Starting Materials": [ "Ethyl 2-bromoacetate", "4-aminopyrimidine", "Sodium azide", "Triphenylphosphine", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 4-aminopyrimidine in the presence of a base, such as potassium carbonate, to form ethyl 2-(4-bromopyrimidin-2-yl)acetate.", "Step 2: Ethyl 2-(4-bromopyrimidin-2-yl)acetate is reacted with sodium azide and triphenylphosphine in anhydrous DMF to form ethyl 2-(4-azidopyrimidin-2-yl)acetate.", "Step 3: Ethyl 2-(4-azidopyrimidin-2-yl)acetate is reduced using hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(4-aminopyrimidin-2-yl)acetate." ] }

CAS RN

364608-03-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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